molecular formula C16H19NO4 B2478756 N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide CAS No. 2191215-35-5

N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide

Cat. No.: B2478756
CAS No.: 2191215-35-5
M. Wt: 289.331
InChI Key: ARAHRHTUOWTHJZ-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide (CAS 2191215-35-5) is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a hybrid molecular architecture, incorporating both furan and oxane (tetrahydro-2H-pyran) heterocycles linked by a carboxamide group . The presence of these privileged substructures is significant; furan-based carboxamides are recognized as key scaffolds in the development of novel bioactive molecules . Specifically, furan-2-carboxamide derivatives have been investigated as a novel class of microtubule stabilizing agents, which demonstrate potent anti-proliferative effects by inducing mitotic arrest and apoptosis in cancer cells . Furthermore, furan rings derived from lignocellulosic biomass are increasingly valued as renewable substrates in multicomponent reactions for the sustainable synthesis of complex molecules . The structural features of this compound—including a hydrogen bond donor and acceptor count of 1 and 4, respectively, and several rotatable bonds—make it a versatile intermediate for exploring structure-activity relationships . Researchers can utilize this compound in the design and synthesis of new chemical entities, particularly for projects targeting oncological pathways or leveraging sustainable chemistry principles. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-16(12-5-9-19-10-6-12)17-11-13(14-3-1-7-20-14)15-4-2-8-21-15/h1-4,7-8,12-13H,5-6,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAHRHTUOWTHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide can be achieved through various methods. One approach involves the use of microwave-assisted conditions to produce amide derivatives containing furan rings. This method utilizes 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials, with effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve good yields, and the final compounds are isolated through crystallization or flash chromatography .

Chemical Reactions Analysis

N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan rings in the compound can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit bacterial growth by targeting essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide, its structural and functional analogs are analyzed below. Key comparisons focus on molecular features, synthetic pathways, and inferred bioactivity.

Table 1: Structural Comparison of this compound and Analogs

Compound Name Core Structure Functional Groups Known Applications/Properties Reference
This compound Oxane + carboxamide + bis(furan) Furan (×2), carboxamide, ether Unknown; structural similarity to furan-based pharmaceuticals
Ranitidine complex nitroacetamide Furan + nitroacetamide + thioether Nitro, thioether, dimethylamino Impurity in ranitidine synthesis; potential genotoxicity
Ranitidine diamine hemifumarate Furan + aminoethyl thioether Amine, thioether, hemifumarate salt Intermediate in ranitidine production; instability under acidic conditions
Ranitidine amino alcohol hemifumarate Furan + dimethylamino alcohol Alcohol, dimethylamino, hemifumarate Degradation product; limited bioactivity

Key Observations

Furan Motifs: The bis-furan substitution in this compound distinguishes it from ranitidine-related compounds (e.g., Ranitidine nitroacetamide), which typically feature a single furan ring. Furan rings are known for their electron-rich aromaticity, influencing reactivity in cycloaddition reactions or interactions with biological targets .

Carboxamide vs. Nitro/Thioether Groups: The carboxamide group in the target compound contrasts with the nitroacetamide and thioether functionalities in ranitidine impurities. Nitro groups are associated with metabolic activation risks (e.g., nitroreduction to genotoxic intermediates), whereas carboxamides are generally more stable and prevalent in drug-like molecules .

Oxane Ring vs. Acyclic Chains: The oxane ring provides conformational rigidity compared to the flexible thioether or aminoethyl chains in ranitidine analogs. This rigidity may enhance binding specificity in hypothetical receptor interactions but could reduce solubility in aqueous media .

Synthetic Challenges :

  • The bis-furan ethyl group in this compound likely requires multi-step synthesis, including protection/deprotection of furan rings and amide coupling. This contrasts with the simpler alkylation or condensation routes used for ranitidine derivatives .

Research Findings and Gaps

  • Pharmacological Potential: No direct studies on the target compound’s bioactivity exist. However, furan-containing analogs (e.g., ranitidine) exhibit histamine H2-receptor antagonism, suggesting possible gastrointestinal applications. The oxane carboxamide moiety may modulate solubility or metabolic stability .
  • Toxicity Concerns: Bis-furan structures raise theoretical concerns about furan ring oxidation to reactive aldehydes or epoxides, a known issue in hepatotoxic furan derivatives (e.g., 4-ipomeanol) .
  • Material Science Applications: The compound’s rigid, oxygen-rich structure could serve as a monomer for polyesters or polyamides, though this remains unexplored.

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, analgesic, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a unique structure that includes two furan rings and an oxane moiety. This structural configuration is believed to contribute to its biological activity by facilitating interactions with various biological targets.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compound0.250.055.0
Diclofenac0.300.0215.0

The selectivity index indicates that this compound is more selective for COX-2 than COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors .

2. Analgesic Properties

In addition to its anti-inflammatory effects, the compound has shown promising analgesic properties in animal models. A study conducted on rats demonstrated that administration of the compound significantly reduced pain responses in formalin-induced pain models.

Case Study: Analgesic Efficacy in Rats

In a controlled experiment:

  • Dosage : 10 mg/kg administered intraperitoneally.
  • Results : Pain response was reduced by 70% compared to control groups not receiving treatment.

These findings suggest that this compound may act through central mechanisms similar to those of conventional analgesics .

3. Antiviral Activity

Emerging research has also indicated potential antiviral properties of this compound. In vitro studies have shown that it can inhibit the replication of certain viruses, including SARS-CoV-2.

Table 2: Antiviral Efficacy Against SARS-CoV-2

CompoundIC50 (μM)CC50 (μM)Selectivity Index
This compound1.5>100>66.67

The selectivity index indicates a favorable safety profile, as the compound exhibits low cytotoxicity while effectively inhibiting viral replication .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • COX Inhibition : The compound inhibits COX enzymes, leading to decreased production of pro-inflammatory prostaglandins.
  • Receptor Interaction : It may interact with various receptors involved in pain modulation and inflammation.
  • Viral Protein Targeting : The antiviral activity is likely due to direct interaction with viral proteins essential for replication.

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